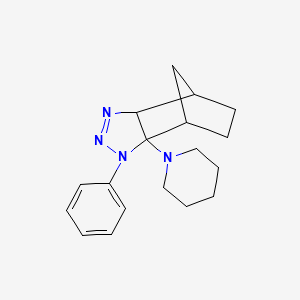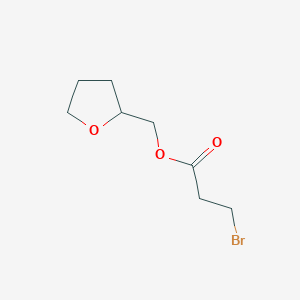
Oxolan-2-ylmethyl 3-bromopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxolan-2-ylmethyl 3-bromopropanoate is a chemical compound with the molecular formula C8H13BrO3. It is an ester derivative of 3-bromopropanoic acid and is characterized by the presence of an oxolane ring. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Oxolan-2-ylmethyl 3-bromopropanoate can be synthesized through the esterification of 3-bromopropanoic acid with oxolan-2-ylmethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxolan-2-ylmethyl 3-bromopropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different substituted products.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-bromopropanoic acid and oxolan-2-ylmethanol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents like ethanol or water.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents. The reactions are conducted in anhydrous solvents such as diethyl ether or tetrahydrofuran.
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide. The reactions are performed under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Substituted esters or amides, depending on the nucleophile used.
Reduction: Oxolan-2-ylmethanol and 3-bromopropanol.
Hydrolysis: 3-bromopropanoic acid and oxolan-2-ylmethanol.
Applications De Recherche Scientifique
Oxolan-2-ylmethyl 3-bromopropanoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly as a building block for designing new therapeutic agents.
Biological Studies: It is used in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of oxolan-2-ylmethyl 3-bromopropanoate involves its interaction with specific molecular targets. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In reduction reactions, the ester group is converted to an alcohol, altering the compound’s chemical properties. The pathways involved in these reactions depend on the specific reagents and conditions used.
Comparaison Avec Des Composés Similaires
Oxolan-2-ylmethyl 3-bromopropanoate can be compared with other similar compounds, such as:
Methyl 3-bromopropanoate: Similar in structure but lacks the oxolane ring, making it less versatile in certain reactions.
Ethyl 3-bromopropanoate: Another ester derivative of 3-bromopropanoic acid, differing in the alkyl group attached to the ester.
Oxolan-2-ylmethyl acetate: Contains an oxolane ring but has an acetate group instead of a bromopropanoate group, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of the oxolane ring and the bromopropanoate group, which imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
6282-54-8 |
|---|---|
Formule moléculaire |
C8H13BrO3 |
Poids moléculaire |
237.09 g/mol |
Nom IUPAC |
oxolan-2-ylmethyl 3-bromopropanoate |
InChI |
InChI=1S/C8H13BrO3/c9-4-3-8(10)12-6-7-2-1-5-11-7/h7H,1-6H2 |
Clé InChI |
AURFDCWFBQCDCD-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)COC(=O)CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



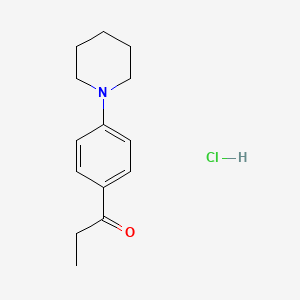
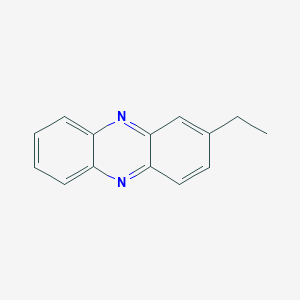
![1-Methyl-2-[[[2-methyl-5-(2,4,4,6,6-pentamethylheptan-2-yl)phenyl]methyltetrasulfanyl]methyl]-4-(2,4,4,6,6-pentamethylheptan-2-yl)benzene](/img/structure/B14734122.png)
![1H,3H-Furo[3,4-c]furan, tetrahydro-](/img/structure/B14734129.png)



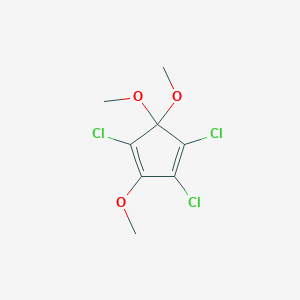
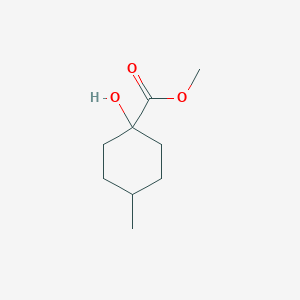

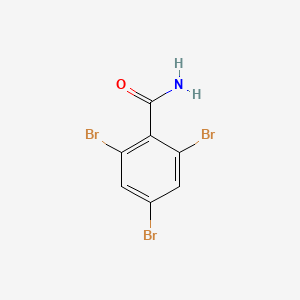
![1H,3H,13H-Benzo[4,5]isoquinolino[2,1-a]pyrano[3,4,5-gh]perimidine-1,3,13-trione](/img/structure/B14734175.png)
